5,6-Dihydroquinoline
Overview
Description
5,6-Dihydroquinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. It is characterized by a bicyclic structure consisting of a benzene ring fused with a partially saturated pyridine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,6-Dihydroquinoline can be synthesized through various methods. One common approach involves the reaction of α,α-dicyanoolefins with acetylenic esters in the presence of triethylamine. This one-pot method creates three new carbon-carbon and one carbon-nitrogen bonds . Another method includes the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization reactions to form the quinoline core .
Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance reaction efficiency and yield. Transition metal-catalyzed reactions, such as those involving iron(III) chloride, are commonly used. These methods are advantageous due to their high selectivity and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline oxides, such as 5,6-epoxy-5,6-dihydroquinoline.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: It can participate in substitution reactions with alkyl halides, thiols, and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and molecular oxygen.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides, thiols, and diselenides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5,6-Dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Derivatives of this compound exhibit antimicrobial, antimalarial, and anticancer activities.
Industry: It is utilized in the production of dyes, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 5,6-Dihydroquinoline and its derivatives often involves interaction with biological macromolecules. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This mechanism is crucial for their antimicrobial and anticancer activities.
Comparison with Similar Compounds
Quinoline: A fully aromatic analog with a similar structure but different reactivity and applications.
Tetrahydroquinoline: A fully saturated analog with distinct chemical properties.
Isoquinoline: A structural isomer with the nitrogen atom in a different position, leading to different chemical behavior.
Uniqueness: 5,6-Dihydroquinoline is unique due to its partially saturated structure, which imparts distinct reactivity compared to fully aromatic quinolines. This partial saturation allows for a broader range of chemical transformations and applications, particularly in the synthesis of biologically active compounds .
Properties
IUPAC Name |
5,6-dihydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h2-3,5-7H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLKDXFFBNOIDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80488069 | |
Record name | 5,6-Dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80488069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24334-23-4 | |
Record name | 5,6-Dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80488069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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